Hexylhydrazine

Descripción general

Descripción

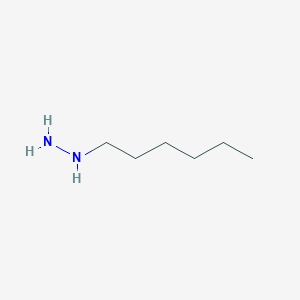

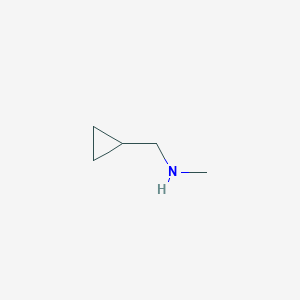

Hexylhydrazine is an organic compound with the molecular formula C6H16N2. It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is a colorless liquid with a distinctive odor and is primarily used in various chemical synthesis processes .

Mecanismo De Acción

Target of Action

Hexylhydrazine, like other hydrazine derivatives, primarily targets cell death pathways such as apoptosis and autophagy . These pathways play a crucial role in the regulation of cell growth and death, making them important targets for therapeutic interventions.

Mode of Action

For instance, hydralazine, a hydrazine derivative, is known to cause vasodilation primarily in resistance arterioles, also known as the smooth muscle of the arterial bed . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca 2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells .

Biochemical Pathways

For instance, hydralazine is known to affect the nitric oxide-cGMP pathway, leading to relaxation of vascular smooth muscle

Pharmacokinetics

Hydralazine, a related compound, is known to be well-absorbed from the gastrointestinal tract and undergoes extensive and complex metabolism depending on acetylator status . Slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated .

Result of Action

Hydrazine derivatives have been shown to have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research . They have been found to be particularly useful in cancer treatment, where they target cell death pathways like apoptosis and autophagy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the safety data sheet for this compound suggests that it should be stored in suitable and closed containers to prevent spillage or leakage . Discharge into the environment must be avoided

Análisis Bioquímico

Biochemical Properties

Hexylhydrazine, like other hydrazines, can interact with various enzymes, proteins, and other biomolecules. The hydrazide-hydrazone functional group in this compound plays a crucial role in these interactions

Molecular Mechanism

Hydrazines are known to react with carbonyls to form hydrazones, a mechanism similar to that of imine formation . This reaction could potentially influence gene expression and enzyme activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexylhydrazine can be synthesized through the reaction of hexylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The general reaction is as follows: [ \text{C6H13NH2} + \text{N2H4} \rightarrow \text{C6H13NHNH2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of hexyl azide. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is efficient and yields high purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Hexylhydrazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hexyl azide or hexyl nitroso compounds.

Reduction: It can be reduced to form hexylamine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Hexyl azide, hexyl nitroso compounds.

Reduction: Hexylamine.

Substitution: Various substituted hydrazines depending on the reagent used

Aplicaciones Científicas De Investigación

Hexylhydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are studied for their potential antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable hydrazone linkages.

Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals

Comparación Con Compuestos Similares

Hexylhydrazine is unique among hydrazines due to its hexyl group, which imparts specific chemical and physical properties. Similar compounds include:

Phenylhydrazine: Contains a phenyl group instead of a hexyl group and is used in the synthesis of pharmaceuticals.

Methylhydrazine: Contains a methyl group and is used as a rocket propellant.

Dimethylhydrazine: Contains two methyl groups and is also used as a rocket propellant.

This compound is distinct in its applications due to its longer alkyl chain, which affects its solubility, reactivity, and biological activity .

Propiedades

IUPAC Name |

hexylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBUEJAQKBUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166535 | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15888-12-7 | |

| Record name | Hydrazine, hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing C14-labeled 2-substituted-3-hydroxy-5-pyrazolones using Hexylhydrazine, as described in the research?

A1: The synthesis of C14-labeled pyrazolones using this compound serves a crucial purpose in understanding the physicochemical properties and potential applications of these compounds. By incorporating a radioactive carbon atom (C14) into their structure, researchers can track the fate and distribution of these pyrazolones in various systems. This is particularly valuable for:

Q2: How does the research utilize spectroscopic techniques to characterize 2-substituted-3-hydroxy-5-pyrazolones synthesized with this compound?

A2: The research employs both ultraviolet (UV) and infrared (IR) spectroscopy to elucidate the structural characteristics of the synthesized 2-substituted-3-hydroxy-5-pyrazolones [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)